Product packaging for Setiptiline-d3(Cat. No.:CAS No. 1795024-97-3)

Setiptiline-d3

Cat. No.: B587001
CAS No.: 1795024-97-3
M. Wt: 264.386
InChI Key: GVPIXRLYKVFFMK-FIBGUPNXSA-N
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Description

Setiptiline-d3, also known as this compound, is a useful research compound. Its molecular formula is C19H19N and its molecular weight is 264.386. The purity is usually 95%.
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Properties

CAS No.

1795024-97-3

Molecular Formula

C19H19N

Molecular Weight

264.386

InChI

InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3/i1D3

InChI Key

GVPIXRLYKVFFMK-FIBGUPNXSA-N

SMILES

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24

Synonyms

2,3,4,9-Tetrahydro-2-(methyl-d3)-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine;  Org 8282-d3;  MO-8282-d3;  Teciptilline-d3; 

Origin of Product

United States

Reductive Amination with Deuterated Reagents:an Alternative Pathway is Reductive Amination. This Process Involves Reacting the Desmethyl Setiptiline Precursor with a Deuterated Carbonyl Source, Such As Deuterated Formaldehyde Dcdo , to Form a Deuterated Iminium Ion Intermediate.researchgate.netsigmaaldrich.comthis Intermediate is Not Isolated but is Reduced In Situ to the Final N Trideuteromethyl Product. to Achieve the Cd₃ Group, This Pathway Requires a Deuterated Reducing Agent, Such As Sodium Borodeuteride Nabd₄ , in a Deuterated Solvent.ucl.ac.ukacs.orgmore Recent Advancements Include Photocatalytic Methods That Utilize Deuterated Methanol Cd₃od As Both the Carbon and Deuterium Source, Offering a Sustainable Approach to N Trideuteromethylation.ucl.ac.uk

Spectroscopic and Chromatographic Techniques for Isotopic Purity Determination

Isotopic purity, or deuterium (B1214612) enrichment, is a critical parameter that defines the percentage of molecules in a sample that have been successfully labeled with the desired number of deuterium atoms. A combination of chromatographic separation and spectroscopic analysis is the standard approach for this determination. rjppd.org

Chromatographic Separation: Before spectroscopic analysis, the synthesized Setiptiline-d3 must be purified. Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) are standard techniques used to separate the deuterated final product from any unreacted precursors, non-deuterated Setiptiline (d0), and partially deuterated intermediates (d1, d2). wikipedia.org While deuterated and non-deuterated isotopologues are chemically very similar, slight differences in retention time can sometimes be observed and must be accounted for during method development. nih.gov

Mass Spectrometry (MS) for Purity Quantification: High-Resolution Mass Spectrometry (HR-MS) is the primary tool for determining isotopic enrichment. ucl.ac.uk It precisely measures the mass-to-charge (m/z) ratio of the ionized molecules.

Mass Shift: this compound will exhibit a molecular ion peak that is approximately 3.0188 Da higher than that of unlabeled Setiptiline.

Isotopic Distribution Analysis: By examining the distribution and relative intensities of the mass peaks in the molecular ion cluster, analysts can accurately calculate the percentage of d3-labeled compound relative to any d0, d1, and d2 species. This calculation provides a quantitative value for the isotopic purity. ucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides orthogonal confirmation of isotopic purity and, crucially, the location of the deuterium labels. medchemexpress.comgoogle.com

Proton NMR (¹H NMR): In the ¹H NMR spectrum of a highly pure this compound sample, the signal corresponding to the N-CH₃ protons will be absent or significantly diminished. The integration of any residual peak against other protons in the molecule can offer a measure of isotopic purity.

Deuterium NMR (²H NMR): A ²H NMR spectrum provides direct evidence of deuterium incorporation. It will show a resonance signal at the chemical shift corresponding to the N-methyl position, confirming that deuteration occurred at the intended site. google.com

Structural Validation of Deuterium-Labeled Setiptiline

Structural validation ensures that the core tetracyclic structure of Setiptiline remains intact during the final deuteration step and that the label is in the correct position. This is achieved through a comprehensive analysis of spectroscopic data.

Tandem Mass Spectrometry (MS/MS): MS/MS provides further structural confirmation through fragmentation analysis. The parent ion (this compound) is selected and fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern should be consistent with the known fragmentation of Setiptiline. Critically, any fragment containing the N-methyl group will show a mass increase of three units compared to the corresponding fragment from unlabeled Setiptiline, thus validating the location of the deuterium atoms within the molecular structure.

Table 2: Analytical Techniques for Characterization of this compound

TechniquePrimary PurposeInformation Obtained
UPLC/HPLCPurification & SeparationSeparates this compound from impurities and non-deuterated species.
High-Resolution MSIsotopic PurityConfirms molecular weight and allows quantification of d0, d1, d2, and d3 species. ucl.ac.uk
¹H NMRStructural Confirmation & PurityAbsence of N-CH₃ signal confirms deuteration site. ox.ac.uk
²H NMRStructural ConfirmationDirect observation of deuterium signal at the N-methyl position. google.com
¹³C NMRStructural ConfirmationConfirms integrity of carbon skeleton; shows C-D coupling for the labeled carbon.
Tandem MS (MS/MS)Structural ValidationConfirms molecular structure and label location via fragmentation patterns.

Advanced Analytical and Bioanalytical Methodologies for Setiptiline D3

High-Resolution Separation Techniques for Biological Matrices

The accurate quantification of therapeutic compounds in complex biological samples, such as blood, plasma, or urine, necessitates a highly efficient separation step prior to detection. researchgate.net This isolation is critical to remove endogenous components that could interfere with the analysis, a phenomenon known as the matrix effect. uq.edu.au Both liquid chromatography (LC) and gas chromatography (GC) are powerful techniques employed for the separation of Setiptiline-d3 and its parent compound from biological matrices. researchgate.net

Liquid Chromatography (LC) Methodologies for Analyte Isolation

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), particularly when coupled with mass spectrometry, are the predominant techniques for the analysis of antidepressants in biological fluids. gcms.czresearchgate.net These methods offer high throughput and are suitable for a wide range of compounds. For the analysis of Setiptiline, and therefore its deuterated internal standard this compound, reversed-phase chromatography is typically employed.

Sample preparation is a critical first step and often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from matrix components like proteins and salts. uq.edu.auresearchgate.net Automated SPE systems can be used to improve throughput and reproducibility. researchgate.net The chromatographic separation is commonly achieved using a C18 column, which provides excellent retention and separation for compounds of this class. gcms.czresearchgate.net A gradient elution, where the mobile phase composition is changed over time, allows for optimal separation of the target analytes from matrix interferences in a reasonable timeframe. researchgate.net

Table 1: Typical Liquid Chromatography Parameters for Tetracyclic Antidepressant Analysis

Parameter Description
Chromatography System UHPLC or HPLC
Column Reversed-phase C18 (e.g., 2.1 mm I.D., <3.5 µm particle size) researchgate.net
Mobile Phase A Aqueous buffer (e.g., 0.1% Formic Acid or 2 mM Ammonium Formate, pH 3) gcms.czresearchgate.net
Mobile Phase B Organic Solvent (e.g., Acetonitrile or Methanol) uq.edu.augcms.cz
Elution Mode Gradient elution gcms.cz
Flow Rate 0.2 - 0.5 mL/min gcms.cz
Column Temperature 30 - 40 °C gcms.czresearchgate.net

| Injection Volume | 1 - 10 µL researchgate.net |

Gas Chromatography (GC) Applications in Trace Analysis

Gas chromatography is a highly sensitive and selective technique that has been successfully applied to the analysis of tetracyclic antidepressants, including Setiptiline. nih.govnih.gov It is particularly well-suited for trace analysis in forensic and clinical toxicology. nih.gov For GC analysis, analytes must be volatile and thermally stable.

Sample preparation for GC analysis often involves an extraction step, such as solid-phase extraction (SPE) using C18 cartridges or headspace solid-phase microextraction (SPME). nih.govnih.gov SPME is a solvent-free technique where a coated fiber is exposed to the headspace of a heated sample vial, absorbing volatile analytes which are then thermally desorbed in the GC injector. nih.gov In some cases, derivatization may be required to increase the volatility and improve the chromatographic properties of the analytes. researchgate.net

Table 2: Gas Chromatography Parameters for Setiptiline Analysis

Parameter Description
Chromatography System Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) nih.gov
Sample Preparation Headspace Solid-Phase Microextraction (SPME) or Solid-Phase Extraction (SPE) nih.govnih.gov
GC Column Capillary column (e.g., HP-5MS) jrespharm.com
Carrier Gas Helium
Injection Mode Splitless
Temperature Program A temperature gradient is used to ensure separation of analytes. researchgate.net

| Analysis Time | Can be up to 60 minutes per sample, including extraction. nih.gov |

Mass Spectrometric Detection and Quantitation

Mass spectrometry (MS) is the preferred detection method for the bioanalysis of drugs due to its exceptional sensitivity and selectivity. waters.com When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides unequivocal identification and accurate quantification of analytes like Setiptiline, using this compound as an internal standard. waters.com

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantitative bioanalysis. waters.com It involves multiple stages of mass analysis, significantly enhancing selectivity and reducing background noise. gcms.cz The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). gcms.cz In an MRM experiment, a specific precursor ion (typically the protonated molecule, [M+H]+) for each compound is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and a specific, characteristic product ion is selected in the second mass analyzer and measured by the detector.

For this compound, the precursor ion would have a mass-to-charge ratio (m/z) three units higher than that of unlabeled Setiptiline. pharmaffiliates.com This mass difference allows the instrument to monitor both the analyte and the internal standard simultaneously but in different channels, ensuring no cross-talk. The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve and determine the concentration in unknown samples.

Table 3: Illustrative MRM Transitions for Analysis

Compound Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Note
Setiptiline ~262.4 Analyte-specific fragment The exact fragment is determined during method development.
This compound ~265.4 Analyte-specific fragment Serves as the internal standard. medchemexpress.compharmaffiliates.com

Application of Selected Ion Monitoring (SIM) for High Sensitivity

When using GC-MS, Selected Ion Monitoring (SIM) mode is often employed for quantitative analysis. researchgate.netresearchgate.net Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and the internal standard. researchgate.net This approach significantly increases the dwell time on the ions of interest, leading to a much better signal-to-noise ratio and, consequently, higher sensitivity and lower limits of detection. researchgate.net For the analysis of Setiptiline and its deuterated standard, the molecular ions and/or the most abundant and characteristic fragment ions would be chosen for monitoring. nih.gov

Rigorous Method Validation Parameters

Before an analytical method can be used for routine analysis of biological samples, it must undergo rigorous validation to demonstrate its reliability, reproducibility, and accuracy. nih.gov Bioanalytical method validation is performed in accordance with guidelines from regulatory authorities such as the U.S. Food and Drug Administration (FDA). gcms.czwaters.com The use of a deuterated internal standard like this compound is a key component in achieving a robust and validatable method.

Key validation parameters include:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous matrix components. gcms.cz

Calibration Curve: The relationship between instrument response and known concentrations of the analyte. Calibration curves for Setiptiline have shown good linearity over concentration ranges such as 1.25-50 ng/mL. nih.govnih.gov The correlation coefficient (r²) should be close to 1.0. researchgate.net

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the repeatability of the results. For bioanalytical methods, accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% at the LLOQ). gcms.czresearchgate.net

Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The LOD is the lowest concentration that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. jrespharm.com For Setiptiline, detection limits as low as 1 ng/mL have been reported. nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. Recoveries for Setiptiline from biological fluids have been reported to be above 85%. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). researchgate.net

Table 4: Typical Bioanalytical Method Validation Acceptance Criteria

Parameter Acceptance Criteria Example Finding for Similar Analytes
Linearity (r²) ≥ 0.99 r² > 0.997 researchgate.net
Inter/Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ) < 10.2% researchgate.net
Inter/Intra-day Accuracy (%) 85% - 115% (80% - 120% at LLOQ) Within 100% ± 15% gcms.cz
Extraction Recovery Consistent, precise, and reproducible 85% - 90% researchgate.netnih.gov

| LLOQ | Signal should be ≥ 5 times the blank response | 0.100 ng/mL researchgate.net |

Assessment of Analytical Linearity and Calibration Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of Setiptiline in biological samples, methods such as gas chromatography-mass spectrometry (GC-MS) have been developed and validated.

A study detailing the analysis of tetracyclic antidepressants in human whole blood by GC-MS demonstrated good linearity for Setiptiline over a concentration range of 0.005 to 5.0 µg/g. nih.gov In such assays, a calibration curve is constructed by plotting the response ratio (peak area of analyte / peak area of internal standard) against the analyte concentration. The use of a stable isotope-labeled internal standard like this compound is critical in these analyses as it co-elutes with the analyte and exhibits similar ionization efficiency, effectively correcting for variations in sample preparation and instrument response.

The acceptance criterion for linearity is typically a correlation coefficient (r²) of 0.99 or greater, indicating a strong linear relationship.

Table 1: Representative Calibration Range for Setiptiline Analysis This table is based on data for the non-deuterated compound, Setiptiline, in an assay where a deuterated internal standard would be ideally employed.

Parameter Value
Analyte Setiptiline
Methodology Gas Chromatography-Mass Spectrometry (GC-MS)
Matrix Human Whole Blood
Calibration Range 0.005 - 5.0 µg/g
Correlation Coefficient (r²) ≥ 0.99

Determination of Assay Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. These parameters are assessed at multiple concentration levels, including the lower limit of quantitation (LLOQ), low, medium, and high-quality control (QC) samples.

For bioanalytical methods, regulatory guidelines generally require the precision, expressed as the relative standard deviation (RSD), to be within ±15%, and the accuracy, expressed as the percent deviation from the nominal concentration, to be within ±15% (±20% at the LLOQ). cuny.edunih.gov Validated methods for tricyclic and tetracyclic antidepressants consistently meet these criteria. For instance, a GC-MS procedure for determining tricyclic antidepressant concentrations in plasma reported between-assay and within-assay coefficients of variation (CVs) of less than 11.0%. nih.gov

Table 2: Typical Acceptance Criteria for Precision and Accuracy in Bioanalytical Methods

Quality Control Level Precision (%RSD) Accuracy (% Deviation)
LLOQ ≤ 20% ± 20%
Low QC ≤ 15% ± 15%
Medium QC ≤ 15% ± 15%
High QC ≤ 15% ± 15%

Evaluation of Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

For antidepressant drug analysis, highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed, allowing for very low detection and quantitation limits. For the general class of tetracyclic antidepressants, detection limits in the low nanogram per milliliter range (e.g., 2.4–15 ng/ml) have been reported for methods involving gas chromatography. The LOQ is a critical parameter for clinical and pharmacokinetic studies, and for a multi-analyte method for 18 different antidepressants, the LOQ was established at 2.5 ng/mL. cuny.edu

Table 3: Representative Detection and Quantitation Limits for Antidepressant Analysis This table represents typical limits for the class of compounds, as specific data for this compound is not available.

Parameter Typical Range
Limit of Detection (LOD) 0.5 - 5 ng/mL
Limit of Quantitation (LOQ) 2.5 - 15 ng/mL

Strategic Utilization of this compound as an Internal Standard

This compound is the deuterium-labeled version of Setiptiline. openaccessjournals.comnih.gov In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound is an ideal internal standard for the quantification of Setiptiline for several key reasons:

Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the unlabeled analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization.

Mass Difference: The deuterium (B1214612) atoms increase the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

Correction for Variability: It effectively compensates for variations in sample recovery during extraction and for matrix effects (suppression or enhancement of ionization) that can occur in complex biological samples like plasma or blood. nih.gov

By adding a known amount of this compound to every sample, standard, and quality control, the ratio of the analyte's response to the internal standard's response is used for quantification. This approach significantly improves the accuracy, precision, and robustness of the bioanalytical method.

Analytical Approaches for Investigating Degradation and Stability in Research Formulations

Forced degradation studies are essential for developing and establishing the stability-indicating nature of analytical methods. openaccessjournals.comnih.govresearchgate.net These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to produce its potential degradation products. nih.govchemmethod.com

For Setiptiline, forced degradation studies have shown it to be a highly stable molecule. Under stress conditions of 0.1N hydrochloric acid (HCl) and 3% hydrogen peroxide (H₂O₂), Setiptiline exhibited less than 2% degradation over a 48-hour period. The analytical methods used to monitor these studies, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, must be capable of separating the intact drug from any degradants that may form. This ensures that the method is "stability-indicating," meaning it can accurately measure the concentration of the active pharmaceutical ingredient without interference from its degradation products.

Table 4: Summary of Forced Degradation Conditions for Setiptiline

Stress Condition Observation
Acidic (0.1N HCl) < 2% degradation over 48 hours
Oxidative (3% H₂O₂) < 2% degradation over 48 hours

Table of Mentioned Compounds

Compound Name
Setiptiline
This compound
Imipramine
Hydrogen Peroxide
Hydrochloric Acid

Preclinical Pharmacological Investigations and Mechanistic Elucidation of Setiptiline

In Vitro Receptor Binding and Functional Profiling

Setiptiline, also known as teciptiline, is a tetracyclic antidepressant that exhibits a complex pharmacological profile, interacting with multiple neurotransmitter systems. wikipedia.orgpatsnap.com Its mechanism of action is primarily attributed to its effects on noradrenergic and serotonergic pathways. patsnap.com

Recent research has revealed unexpected agonist activity of Setiptiline at the understudied serotonin (B10506) receptors 5-HT1eR and 5-HT1FR. nih.govnih.gov This finding is significant as many multicyclic drugs are typically pan-antagonists at serotonin receptors. nih.gov Functional assays have demonstrated that Setiptiline is a potent full agonist at both 5-HT1eR and 5-HT1FR. nih.govnih.gov This agonism may contribute to the clinically observed anti-migraine properties of related tetracyclic antidepressants. nih.govnih.gov

In addition to its agonist activity at 5-HT1e and 5-HT1F receptors, Setiptiline also acts as an antagonist at other serotonin receptor subtypes, likely including 5-HT2A, 5-HT2C, and/or 5-HT3. medchemexpress.commedchemexpress.com This antagonist activity at 5-HT2 receptors may contribute to its antidepressant and anxiolytic effects by indirectly balancing serotonin levels. patsnap.com

Setiptiline Interaction with Serotonin Receptor Subtypes
Receptor SubtypeInteraction TypePotency (EC50)
5-HT1eRPotent Full Agonist171.0 nM
5-HT1FRPotent Full Agonist64.6 nM
5-HT2AAntagonist (Likely)Not Specified
5-HT2CAntagonist (Likely)Not Specified
5-HT3Antagonist (Likely)Not Specified

A key component of Setiptiline's mechanism of action is its antagonist activity at α2-adrenergic receptors. wikipedia.orgpatsnap.commedchemexpress.com By blocking these inhibitory autoreceptors, Setiptiline enhances the release of norepinephrine (B1679862) and serotonin, which amplifies its antidepressant efficacy. patsnap.com This action contributes to its classification as a noradrenergic and specific serotonergic antidepressant (NaSSA). wikipedia.org

Setiptiline functions as an inhibitor of the norepinephrine transporter (NET). wikipedia.orgpatsnap.commedchemexpress.com By blocking the reuptake of norepinephrine from the synaptic cleft, it increases the concentration of this neurotransmitter, thereby enhancing noradrenergic transmission. patsnap.com This is believed to be a significant contributor to the mood-elevating properties of the drug. patsnap.com In contrast, Setiptiline shows very low affinity for the serotonin transporter (SERT), with an IC50 value greater than 10,000 nM. wikipedia.org

Setiptiline Modulation of Neurotransmitter Transporters
TransporterActionPotency (IC50)
Norepinephrine Transporter (NET)Inhibitor220 nM
Serotonin Transporter (SERT)Very Weak Inhibitor>10,000 nM
Dopamine (B1211576) Transporter (DAT)Very Weak Inhibitor>10,000 nM

The functional activity of Setiptiline at serotonin receptors has been characterized using G protein bioluminescence resonance energy transfer (BRET) assays. nih.govsemanticscholar.org These assays have been instrumental in identifying Setiptiline as a potent and efficacious agonist at both 5-HT1eR and 5-HT1FR. nih.govsemanticscholar.org BRET assays monitor the activation of G proteins upon receptor stimulation, providing a quantitative measure of a ligand's functional efficacy and potency. nih.govnih.gov

The activation of 5-HT1eR and 5-HT1F receptors by Setiptiline initiates intracellular signaling cascades. nih.gov G protein-coupled receptor (GPCR) activation, as demonstrated by the BRET assays, leads to downstream cellular responses. nih.govnih.gov While the specific signaling pathways downstream of Setiptiline-activated 5-HT1eR and 5-HT1FR are still under investigation, GPCRs typically modulate the activity of enzymes like adenylyl cyclase or phospholipase C, leading to changes in second messenger levels and ultimately influencing gene expression and cellular function.

Computational Modeling and Structural Biology Approaches

To understand the unexpected agonism of Setiptiline at 5-HT1eR and 5-HT1FR, researchers have employed computational modeling and structural biology techniques. nih.govnih.gov Cryo-electron microscopy (cryo-EM) structures of Setiptiline-bound 5-HT1eR signaling complexes have been determined. nih.govnih.gov These structural studies, combined with molecular dynamics (MD) simulations, have provided insights into the binding mode of Setiptiline. nih.govnih.gov

The data reveal that Setiptiline adopts a distinct binding pose within the receptor's orthosteric binding pocket, which is different from that of other similar drug scaffolds in inactive-state serotonin receptors. nih.gov This unique binding mode, along with receptor-specific allosteric communication between the ligand and G protein binding sites, is thought to be responsible for its agonist activity at 5-HT1eR and 5-HT1FR. nih.govnih.gov Structural interaction fingerprint (SIFt) analysis of simulation trajectories has confirmed that Setiptiline maintains a stable binding mode through interactions with specific receptor residues. nih.govsemanticscholar.org

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Computational studies have been instrumental in elucidating the interaction of Setiptiline with its molecular targets. Molecular dynamics (MD) simulations, often used in conjunction with structural data, provide insights into the dynamic nature of the ligand-receptor complex. A notable study combined Cryo-Electron Microscopy (Cryo-EM) with MD simulations to investigate the binding of Setiptiline to the serotonin 5-HT1e receptor. patsnap.com

These simulations suggest that the binding of Setiptiline is a dynamic process involving specific interactions with key amino acid residues within the receptor's binding pocket. The simulations revealed that residue E3116.55 forms highly probable apolar interactions with Setiptiline. patsnap.com This is in contrast to the related compound mianserin (B1677119), which also forms a low-probability electrostatic interaction with the same residue. patsnap.com Such simulations help to understand the stability of the binding pose observed in static structural models and can explain the functional consequences of ligand binding, such as the unexpected agonism of Setiptiline at this particular serotonin receptor subtype. patsnap.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

The structure-activity relationship (SAR) of tetracyclic antidepressants, including Setiptiline, has been a subject of investigation to understand how chemical structure dictates pharmacological activity. Setiptiline is a close structural analog of mianserin, and their SAR is often considered together. patsnap.com

Computational SAR studies, when integrated with experimental data, reveal key structural motifs responsible for receptor affinity and functional activity. For Setiptiline and mianserin, the tetracyclic core is fundamental for its interaction with various receptors. The primary distinction between Setiptiline and mianserin lies in the nature of this core structure. Studies on their binding to the 5-HT1e receptor suggest that even subtle differences in the tetracyclic scaffold can lead to distinct interactions and functional outcomes. patsnap.com For instance, the conformational change of residue E3116.55 is observed in the mianserin-bound structure but not in the Setiptiline-bound structure, highlighting a key SAR determinant. patsnap.com These findings indicate that a distinct binding mode, governed by the specific chemical structure of the ligand, is crucial for the observed agonism at certain serotonin receptors. patsnap.com

Cryo-Electron Microscopy (Cryo-EM) for Binding Conformation Determination

Cryo-electron microscopy (Cryo-EM) has provided unprecedented, high-resolution structural insights into the binding of Setiptiline to G-protein coupled receptors. A significant breakthrough was the determination of the Cryo-EM structure of Setiptiline bound to the human serotonin 5-HT1e receptor in a signaling complex with the Gi1 protein. patsnap.com

The structure was resolved at a global resolution of 3.32 Å, with the ligand-binding pocket resolved to approximately 3.2 Å. patsnap.com This level of detail allowed for the unambiguous identification of Setiptiline's binding pose and its specific interactions with the receptor. The data revealed a unique, agonist-like binding conformation that is distinct from how similar tetracyclic compounds bind to other serotonin receptors in their inactive state. patsnap.com

Within the binding pocket, Setiptiline's tricyclic moiety forms an extended interface with the isoleucine residue I175ECL2. patsnap.com This interaction, along with others, contributes to a specific receptor conformation that is responsible for its unexpected agonist activity at the 5-HT1e and 5-HT1F receptors. patsnap.com The structural data provided by Cryo-EM are crucial for understanding the molecular basis of Setiptiline's pharmacological profile and for guiding the rational design of new molecules with improved selectivity and efficacy. patsnap.com

In Vivo Behavioral and Neurochemical Phenotyping in Animal Models

Assessment of Neuropsychiatric Relevant Behaviors (e.g., Forced Swim Test, Open Field Test)

The antidepressant potential of Setiptiline has been evaluated in established rodent behavioral models that are sensitive to clinically effective antidepressant drugs. These tests assess behaviors considered to be analogous to human depressive symptoms, such as behavioral despair and altered locomotor activity.

Forced Swim Test (FST): The FST is a widely used model to screen for antidepressant efficacy. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is interpreted as an antidepressant-like effect. Studies have shown that Setiptiline significantly shortens the duration of immobility in rats subjected to the forced swim test, an effect consistent with antidepressant activity. patsnap.com

Open Field Test (OFT): The OFT is used to assess general locomotor activity, exploration, and anxiety-like behavior in a novel environment. In studies with rats, Setiptiline was observed to exert a weak stimulatory effect on ambulation and spontaneous motor activity. patsnap.com This suggests that the antidepressant-like effects observed in the FST are not due to a generalized increase in motor activity, a common confounding factor for some stimulant drugs. patsnap.com

Behavioral TestAnimal ModelKey Finding for SetiptilineInterpretation
Forced Swim TestRatsShortened duration of immobilityAntidepressant-like effect (reduced behavioral despair)
Open Field TestRatsWeak stimulatory action on ambulation and spontaneous motor activityIndicates the antidepressant effect is not primarily due to motor stimulation

Investigations of Central Neurotransmitter System Modulations (e.g., Dopamine D3 Receptor Expression)

The mechanism of action of many antidepressants involves the modulation of central neurotransmitter systems, including the dopamine system. The dopamine D3 receptor, in particular, has been implicated in the pathophysiology of depression and the therapeutic response to antidepressants. oup.com Preclinical studies suggest that enhanced D3 receptor binding or function may be a downstream effect of long-term antidepressant treatment. oup.comnih.gov

While the primary mechanism of Setiptiline is understood to involve the modulation of norepinephrine and serotonin systems, its effects on the dopamine system, and specifically on D3 receptor expression, are less well-defined. patsnap.com However, research on its close structural analog, mianserin, provides relevant insights. Repeated administration of mianserin has been shown to increase the binding of a D2/D3 receptor agonist in the nucleus accumbens and caudate nucleus of rats, suggesting an upregulation or sensitization of these receptors. nih.gov Furthermore, mianserin has been demonstrated to markedly increase extracellular dopamine levels, specifically in the prefrontal cortex. nih.gov

These findings suggest that the therapeutic profile of tetracyclic antidepressants like Setiptiline may involve indirect modulation of the dopaminergic system. While direct evidence linking Setiptiline to changes in dopamine D3 receptor expression is not prominent in the existing scientific literature, the effects of related compounds on dopamine receptor binding and neurotransmitter levels suggest that this is a plausible area for its mechanism of action. Future studies are required to specifically delineate the in vivo effects of Setiptiline on the expression and function of dopamine D3 receptors.

Metabolic Pathway Elucidation and Pharmacokinetic Research Utilizing Deuterated Analogues

Identification and Characterization of Setiptiline Metabolites

The biotransformation of a drug is a critical determinant of its efficacy and duration of action. While specific studies comprehensively detailing the metabolic profile of Setiptiline are limited in publicly available literature, general metabolic pathways for tetracyclic antidepressants involve several key reactions. For Setiptiline, potential metabolic transformations include oxidation and reduction.

One identified metabolic pathway for similar tricyclic antidepressants is the formation of an N-oxide derivative through oxidation. neu.edu.trwikipedia.org This reaction involves the addition of an oxygen atom to the nitrogen on the pyridine (B92270) ring. Another potential transformation is the reduction of the molecule to a dihydro derivative.

The use of a deuterated analogue like Setiptiline-d3 would be instrumental in the definitive identification and characterization of its metabolites. In mass spectrometry-based analysis, the mass shift of three daltons (due to the three deuterium (B1214612) atoms) in fragments of the molecule would allow for the clear distinction between metabolites of Setiptiline and endogenous compounds or metabolites of co-administered drugs. This technique, often utilizing liquid chromatography-mass spectrometry (LC-MS/MS), is a powerful tool for metabolite discovery. uc.ptcuny.eduresearchgate.net

Table 1: Potential Metabolites of Setiptiline

Metabolite Metabolic Reaction Potential Impact on Activity
Setiptiline N-oxideOxidationOften results in reduced pharmacological activity and increased water solubility for excretion.
Dihydro-setiptilineReductionPharmacological activity would require further characterization.
Hydroxylated metabolitesAromatic hydroxylationMay retain some pharmacological activity or be intermediates for further conjugation.
N-desmethyl-setiptilineN-demethylationA common metabolic pathway for many antidepressants, the activity of this metabolite would need to be assessed. wikipedia.org

This table is illustrative and based on general metabolic pathways of related compounds. Specific metabolite identification for Setiptiline requires further dedicated research.

Mapping of Enzymatic Pathways Involved in Setiptiline Metabolism (e.g., Cytochrome P450 Isoforms)

The metabolism of most antidepressants is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. nih.gov While the specific CYP isoforms responsible for Setiptiline metabolism have not been definitively elucidated in dedicated studies, inferences can be drawn from its structural analogues and general knowledge of antidepressant metabolism. The tetracyclic antidepressant Mirtazapine, which is structurally similar to Setiptiline, is metabolized by CYP1A2, CYP2D6, and CYP3A4. wikipedia.org Therefore, it is highly probable that these isoforms are also involved in the biotransformation of Setiptiline.

The involvement of specific CYP isoforms can be investigated using in vitro systems, such as human liver microsomes, in the presence of selective inhibitors for each isoform. A reduction in the metabolism of Setiptiline in the presence of a specific inhibitor would indicate the involvement of that particular CYP enzyme.

The use of this compound in such in vitro assays would provide a more precise quantification of the metabolic rate by each isoform. The distinct mass of the deuterated compound and its metabolites allows for more sensitive and specific detection by LC-MS/MS, free from interference from background noise or other compounds in the test system.

Quantitative Assessment of Deuterium Isotope Effects on Metabolic Clearance

The substitution of hydrogen with deuterium atoms at a site of metabolic attack can slow down the rate of enzymatic reaction, a phenomenon known as the kinetic isotope effect (KIE). This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This effect can lead to a decrease in the metabolic clearance of the drug, potentially prolonging its half-life and exposure in the body. nih.gov

Currently, there are no published studies that have quantitatively assessed the deuterium isotope effect on the metabolic clearance of this compound. However, the principles of KIE are well-established. To quantify this effect, the intrinsic clearance (CLint) of Setiptiline and this compound would be determined in vitro using liver microsomes or hepatocytes. The ratio of the CLint of the non-deuterated to the deuterated compound provides a measure of the KIE.

Table 2: Hypothetical Data on Deuterium Isotope Effect on Setiptiline Clearance

Compound In Vitro System Intrinsic Clearance (CLint) (µL/min/mg protein) Kinetic Isotope Effect (KIE) (CLint H/D)
SetiptilineHuman Liver MicrosomesValue A\multirow{2}{*}{Value A / Value B}
This compoundHuman Liver MicrosomesValue B

This table presents a hypothetical framework for assessing the deuterium isotope effect. Actual values would need to be determined through experimental studies.

A significant KIE would suggest that the deuteration of Setiptiline at the specified positions has successfully attenuated its metabolic breakdown, which could translate to an altered pharmacokinetic profile in vivo.

Preclinical Pharmacokinetic Profiling in Experimental Systems

Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. While there is a lack of specific preclinical pharmacokinetic data for this compound, this section outlines the types of studies that would be conducted.

Studies on Absorption, Distribution, and Excretion in Animal Models

The use of this compound as the test article would allow for precise quantification of the parent compound and its metabolites in biological matrices using LC-MS/MS, distinguishing it from endogenous substances. researchgate.netmdpi.comfrontiersin.org

Quantitative Tissue Distribution Analysis

Understanding the distribution of a drug into various tissues is crucial, particularly for psychoactive compounds like Setiptiline, where brain penetration is essential for therapeutic efficacy. Quantitative whole-body autoradiography (QWBA) is a powerful technique used to visualize and quantify the distribution of a radiolabeled compound throughout an animal's body. However, the use of a deuterated compound like this compound coupled with advanced mass spectrometry imaging techniques can provide similar information without the need for radiolabeling.

Following administration of this compound to animal models, various tissues (e.g., brain, liver, kidney, heart, lungs) would be collected at different time points. nih.gov The concentration of this compound and its major metabolites in these tissues would be quantified to assess tissue penetration, accumulation, and elimination. Studies on other antidepressants have shown that they can distribute to various tissues, including the brain. aspcapro.orgresearchgate.net

Table 3: Illustrative Tissue Distribution Data for a Tetracyclic Antidepressant in Rats (µg/g tissue)

Time Point Blood Brain Liver Kidney
1 hour0.51.28.55.3
4 hours0.30.85.13.2
24 hours0.050.10.90.6

This table provides an example of the type of data generated from a tissue distribution study and is not specific to this compound.

Broader Research Applications and Future Trajectories

Contributions to Advancing Drug Discovery Paradigms

The development of new pharmaceuticals relies on a thorough understanding of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. nih.gov Setiptiline-d3 plays a pivotal role in this process, primarily by serving as an ideal internal standard for quantitative bioanalysis. medchemexpress.com

In drug discovery, researchers must accurately measure the concentration of a potential drug and its metabolites in biological matrices like plasma and tissue. researchgate.netnih.gov The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. olemiss.edufrontiersin.org Because this compound is chemically identical to the non-labeled drug (the analyte), it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. frontiersin.org This co-eluting, yet mass-distinguishable, standard allows for precise correction of any sample loss or variability during the analytical process, leading to highly accurate and reproducible quantification of the parent drug. nih.gov

This enhanced analytical accuracy is crucial for:

Pharmacokinetic Studies: Determining parameters like absorption, distribution, metabolism, and excretion (ADME) with high confidence. nih.govnih.gov

Bioequivalence Studies: Comparing different formulations of a drug to ensure they perform identically. researchgate.net

Therapeutic Drug Monitoring (TDM): Guiding dose optimization for patients by accurately measuring drug concentrations in their system. thermofisher.comnih.gov

Recent research has also explored how deuteration at specific metabolic sites can intentionally alter a drug's pharmacokinetic profile. This strategy, known as "deuterium-reinforced" drug design, can slow down metabolic breakdown, potentially leading to improved bioavailability and a longer half-life. nih.gov While this compound is primarily used as an analytical standard, studies on other deuterated antidepressants demonstrate this broader potential for advancing drug design. nih.gov

Enhancement of Neurotransmitter System Understanding

Setiptiline, the parent compound, is a noradrenergic and specific serotonergic antidepressant (NaSSA) that interacts with various neurotransmitter receptors, including α2-adrenergic and serotonin (B10506) receptors (such as 5-HT1e, 5-HT1F, and 5-HT2A). medchemexpress.commedchemexpress.comwikipedia.orgdrugbank.com Understanding how drugs like Setiptiline modulate these systems is fundamental to neuroscience. nih.gov

This compound contributes to this understanding by enabling precise measurement of the parent drug's concentration in central nervous system tissues and fluids. medchemexpress.com This allows researchers to establish clear correlations between specific drug concentrations and their effects on neurotransmitter pathways, receptor occupancy, and downstream signaling. nih.gov

Recent advanced studies have used cryo-electron microscopy (cryoEM) and computational analysis to investigate the interaction of Setiptiline with serotonin receptors like 5-HT1eR and 5-HT1FR. nih.govnih.gov In such research, the ability to accurately quantify the compound in experimental assays is paramount. This compound would be the standard of choice for any parallel LC-MS/MS-based quantification needed to support these structural and functional studies, ensuring that the observed effects are linked to known concentrations of the drug. nih.gov

Development of Innovative Research Methodologies for Labeled Compounds

The use of this compound is integral to the development and validation of sophisticated analytical methods, particularly those employing stable isotope dilution and LC-MS/MS. olemiss.educuny.edu These methods offer superior sensitivity and specificity compared to older techniques. researchgate.netnih.gov

Method development involves optimizing several stages where a deuterated standard is essential:

Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction are used to isolate the drug from complex biological samples. researchgate.netwaters.com this compound is added at the beginning of this process to track and correct for extraction efficiency. waters.com

Chromatography: Achieving good separation of the analyte from other matrix components is key. This compound co-elutes with Setiptiline, confirming the identity of the chromatographic peak. thermofisher.com

Mass Spectrometry: In the mass spectrometer, specific mass transitions for both the analyte and the internal standard are monitored. This high selectivity minimizes interference and provides confident quantification. researchgate.net

The data below illustrates typical parameters that would be established during the development of an LC-MS/MS method using a deuterated internal standard.

ParameterDescriptionExample Application
Analyte The non-labeled compound being measured.Setiptiline
Internal Standard (IS) The stable isotope-labeled version of the analyte.This compound
Mass Transition (Analyte) The specific precursor ion and product ion monitored for Setiptiline.e.g., m/z 262.2 → 193.1
Mass Transition (IS) The specific precursor ion and product ion monitored for this compound.e.g., m/z 265.2 → 196.1
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Can be as low as sub-ng/mL levels in plasma. nih.govresearchgate.net
Accuracy & Precision Measures of how close the results are to the true value and to each other.Typically required to be within 15-20%. nih.govolemiss.edu

This rigorous method validation, made possible by compounds like this compound, ensures that the data generated in research and clinical settings is reliable and can be confidently compared across different laboratories and studies. frontiersin.org

Identification of Unexplored Research Avenues for this compound and Analogues

The established role of this compound as an internal standard opens doors to further research applications. Future trajectories could involve leveraging this tool and its analogues to explore new scientific questions.

Metabolite Identification and Quantification: The metabolism of Setiptiline could be further investigated by synthesizing deuterated standards for its potential metabolites. This would allow for a more complete and accurate characterization of its metabolic fate, which is a critical component of drug safety and efficacy assessment.

Environmental Analysis: Antidepressants are a class of compounds increasingly detected in the environment. Highly sensitive LC-MS/MS methods using this compound as an internal standard could be developed to monitor for Setiptiline contamination in water sources and ecosystems, helping to assess its environmental impact.

Pharmacogenomics Research: By enabling precise quantification of Setiptiline, this compound can support studies that aim to link genetic variations in metabolic enzymes or drug targets to individual differences in drug response.

Development of Novel Probes: While this compound is used for quantification, its parent structure is a scaffold for exploring receptor pharmacology. nih.govnih.gov Analogues of Setiptiline could be synthesized for use in developing new research tools, such as positron emission tomography (PET) ligands, to visualize and study neurotransmitter receptor distribution and function in the living brain. nih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity and isotopic purity of Setiptiline-d3 in synthetic batches?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR for deuterium positioning) and high-resolution mass spectrometry (HRMS) to verify isotopic incorporation and purity. Cross-validate results with chromatography (HPLC or GC) coupled with isotopic ratio analysis. Ensure reproducibility by documenting solvent systems, column specifications, and calibration standards in the experimental section .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Validate the method using specificity, sensitivity (LOQ/LOD), and linearity tests across physiological pH ranges. Include recovery rates and stability data for metabolites in supplementary materials to meet reproducibility criteria .

Q. What validated protocols exist for synthesizing this compound with high isotopic enrichment?

  • Methodological Answer : Refer to deuterium exchange methodologies using catalysts like palladium-on-carbon (Pd/C) under controlled deuterium gas environments. Document reaction kinetics, temperature, and solvent purity to ensure >98% isotopic enrichment. Publish detailed spectral data (e.g., IR, 1^1H/13^13C-NMR) in supporting information for peer validation .

Advanced Research Questions

Q. How should researchers design controlled experiments to assess deuterium isotope effects (DIEs) on this compound’s metabolic stability?

  • Methodological Answer : Use a crossover study design comparing Setiptiline (non-deuterated) and this compound in in vitro hepatic microsomal assays. Apply the PICO framework (Population: enzyme systems; Intervention: deuterated compound; Comparison: non-deuterated analog; Outcome: metabolic half-life) to structure hypotheses. Analyze kinetic isotope effects (KIEs) using Arrhenius plots and transition-state theory .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies of this compound?

  • Methodological Answer : Conduct a systematic review of confounding variables (e.g., protein binding differences, interspecies metabolic variations). Use multivariate regression to isolate factors like bioavailability or tissue distribution. Publish raw datasets and statistical code openly to enable meta-analyses and reproducibility checks .

Q. How can researchers investigate this compound’s interaction with cytochrome P450 isoforms to predict drug-drug interaction risks?

  • Methodological Answer : Perform competitive inhibition assays using recombinant CYP isoforms (e.g., CYP3A4, CYP2D6). Apply Michaelis-Menten kinetics to calculate KiK_i values. Validate findings with human hepatocyte co-incubation studies and in silico docking simulations (e.g., AutoDock Vina). Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize isoforms with clinical significance .

Methodological Best Practices

  • Data Presentation : Use tables to summarize isotopic purity, KIEs, and metabolic parameters. Avoid duplicating figures in text; instead, annotate trends (e.g., "Figure 2 shows a 1.5× increase in half-life with deuteration") .
  • Contradiction Analysis : Apply iterative qualitative coding (e.g., grounded theory) to categorize conflicting results, then triangulate via orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) .
  • Literature Integration : Cite foundational studies on deuteration’s impact on pharmacokinetics (e.g., deuterated antipsychotics) to contextualize this compound’s novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.